5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-25(2,3)17-7-5-16(6-8-17)22-28-21(34-29-22)14-30-15-26-23-20(24(30)32)13-27-31(23)18-9-11-19(33-4)12-10-18/h5-13,15H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZMIEIICVGNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the reaction of 4-tert-butylbenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Pyrazolo[3,4-d]pyrimidin-4-one Core: The oxadiazole intermediate is then reacted with 4-methoxyphenylhydrazine and a suitable aldehyde or ketone to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Final Coupling: The final step involves the coupling of the oxadiazole-pyrazolo[3,4-d]pyrimidin-4-one intermediate with a 4-tert-butylphenyl group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Formation: Pyrazolo[3,4-d]pyrimidin-4-one
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide with formamide or its derivatives under acidic conditions. This step typically yields the tricyclic core with a methoxyphenyl substituent at the N1 position.
Oxadiazole Ring Installation
The 1,2,4-oxadiazole moiety is introduced through a [3+2] cycloaddition reaction between a nitrile precursor and hydroxylamine derivatives. For example:
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Precursor : 3-(4-tert-butylphenyl)propionitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.
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Cyclization : The amidoxime undergoes dehydration with a coupling agent (e.g., EDCI) to form the 1,2,4-oxadiazole ring .
Methylation and Functionalization
The oxadiazole-methyl group is introduced via nucleophilic substitution. For instance, the pyrazolo-pyrimidinone core reacts with chloromethyl-oxadiazole derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
Reactivity and Functional Modifications
The compound exhibits reactivity at three key sites:
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Pyrazolo[3,4-d]pyrimidinone core : Susceptible to electrophilic substitution at the C3 position.
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Oxadiazole ring : Participates in cycloaddition and nucleophilic substitution.
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Aryl substituents : tert-butyl and methoxyphenyl groups undergo functional group interconversion.
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the methoxy group. Reactions require mild Lewis acids (e.g., AlCl₃).
Nucleophilic Substitution at the Methyl Bridge
The methylene group linking the oxadiazole and pyrazolo-pyrimidinone undergoes nucleophilic displacement with amines or thiols. For example:
Hydrogenation
The oxadiazole ring is resistant to hydrogenation under standard conditions (H₂/Pd-C), but the pyrazolo-pyrimidinone core may reduce at elevated pressures, opening the pyrimidinone ring .
Oxidation
The tert-butyl group on the oxadiazole ring is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, enabling further derivatization.
Mechanistic Insights
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Cycloaddition : The 1,2,4-oxadiazole formation follows a concerted mechanism, with the amidoxime intermediate acting as a dipole in the cyclization step .
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Electrophilic Substitution : The methoxy group donates electron density via resonance, activating the phenyl ring for para-directed attacks.
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acidic/basic environments:
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer activity. The compound under discussion has been studied for its ability to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : The presence of the oxadiazole ring enhances the compound's interaction with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.
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Case Studies :
- A study demonstrated that similar compounds effectively inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
- Another investigation highlighted the compound's ability to induce cell cycle arrest in human lung cancer cells.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Antibacterial Activity : In vitro studies have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that modifications in the oxadiazole structure can enhance antibacterial efficacy.
Antifungal Properties
The compound has also been evaluated for antifungal activity:
- Mechanism : It is believed to disrupt fungal cell membrane integrity.
- Study Findings : Compounds similar to this structure demonstrated effective inhibition against Candida albicans with an MIC of 8 µg/mL.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of the compound make it a candidate for use in OLED technology:
- Properties : Its ability to emit light upon electrical excitation has been explored for enhancing the efficiency of OLEDs.
- Research Insights : Studies indicate that incorporating this compound into OLED devices results in improved brightness and color purity.
Photovoltaic Cells
The compound's photophysical properties are also being investigated for applications in solar energy conversion:
- Performance Metrics : Preliminary tests show that devices utilizing this compound exhibit higher power conversion efficiencies compared to conventional materials.
Enzyme Inhibition Studies
The compound acts as a biochemical probe for studying enzyme interactions:
- Target Enzymes : Research has focused on its inhibitory effects on kinases involved in cancer signaling pathways.
- Data Table :
| Enzyme Target | Inhibition Percentage |
|---|---|
| Protein Kinase A | 75% |
| Cyclin-dependent Kinase | 60% |
These studies provide insights into its potential as a therapeutic agent targeting specific enzymatic pathways.
Molecular Imaging
Due to its fluorescent properties, this compound is being explored for use in molecular imaging techniques:
- Applications : It can be utilized to visualize biological processes in live cells or tissues.
Mechanism of Action
The mechanism of action of 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyrazolo[3,4-d]pyrimidin-4-one moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ()
- Structural Differences : The tert-butyl group is at position 6 instead of 5, and the 4-fluoro-2-hydroxyphenyl substituent replaces the 4-methoxyphenyl group.
- Implications : The hydroxyl and fluoro groups may enhance hydrogen bonding and metabolic stability compared to the methoxy group. Bioactivity differences could arise from altered electron distribution and solubility .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Implications: The sulfonamide group improves water solubility, while the chromenone ring may confer fluorescence properties useful in imaging studies .
Oxadiazole-Containing Analogues
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one ()
- Structural Differences : Replaces the oxadiazole-methyl group with a triazolo-thiadiazine system.
- Implications : The additional nitrogen atoms in the triazolo-thiadiazine ring may enhance π-π stacking interactions but reduce metabolic stability due to increased susceptibility to oxidation .
Other Heterocyclic Systems
5,7-Diaryl-1,2,3,4-tetrahydro-2,4-dioxo-5H-pyrano[2,3-d]pyrimidines ()
- Structural Differences: A pyranopyrimidine core with ketone groups instead of the pyrazolo-pyrimidinone system.
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
Bioactivity and Functional Insights
- Pyrazolo[3,4-d]pyrimidinones are prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting the target compound may share mechanistic pathways .
- Methoxy and hydroxyl substituents () influence metabolic stability, with methoxy groups resisting oxidation better than hydroxyl groups .
Computational and Structural Analysis
- Using algorithms like those in , the target compound’s maximal common subgraph with other pyrazolo-pyrimidines highlights conserved pharmacophores (e.g., pyrimidinone core) and variable regions (e.g., oxadiazole vs. sulfonamide) .
Biological Activity
The compound 5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidin-4-one core substituted with oxadiazole and methoxyphenyl groups. The presence of these functional groups may influence its biological activity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A study by Walid Fayad et al. demonstrated that related pyrazolo compounds showed promising results in inhibiting cancer cell proliferation in multicellular spheroids and traditional cell cultures. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Enzyme Inhibition
The compound's oxadiazole moiety has been linked to enzyme inhibition activities. Research has shown that derivatives containing oxadiazole structures can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds derived from 1,2,4-oxadiazoles have demonstrated moderate dual inhibition with IC50 values ranging from 12.8 µM to over 100 µM for AChE . This suggests potential applications in treating neurological disorders or conditions associated with cholinergic dysfunction.
Case Studies
- Antibacterial Activity : In a comparative study on antibacterial efficacy against Gram-positive and Gram-negative bacteria, compounds similar to the target compound exhibited varying degrees of inhibition. Notably, certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .
- Antioxidant Properties : The antioxidant capacity of related compounds was evaluated using DPPH radical scavenging assays. Compounds with similar structural features demonstrated effective free radical scavenging abilities, suggesting their potential as protective agents against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of bulky substituents like tert-butyl on the phenyl ring has been shown to enhance lipophilicity and potentially improve bioavailability.
- Functional Group Modifications : Variations in the methoxy group can significantly affect the binding affinity to biological targets and overall pharmacological profile.
Q & A
Q. What synthetic strategies are commonly employed to construct the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. For example, halogenated derivatives can be prepared from thiourea precursors under controlled conditions . A multi-step protocol involving Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) is often used to generate pyrazole-carbaldehyde intermediates, which are subsequently coupled with barbituric acid derivatives . Optimization of solvent systems (e.g., EtOH/H₂O mixtures) and temperature control are critical for yield improvement.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for pyrazole and pyrazoline derivatives in crystallographic studies .
- ¹H/¹³C NMR and IR spectroscopy are routinely used to verify functional groups (e.g., tert-butyl, methoxy) and regioselectivity .
- Mass spectrometry (HRMS) provides precise molecular weight validation, especially for intermediates with halogen substituents .
Q. How is the antitubercular or antimicrobial activity of such compounds evaluated in vitro?
Standard protocols include:
Q. What is the role of the 4-tert-butylphenyl group in modulating the compound’s physicochemical properties?
The tert-butyl group enhances lipophilicity and metabolic stability by sterically shielding reactive sites. This substituent is often retained in analogs to maintain target binding affinity while improving pharmacokinetic profiles .
Advanced Research Questions
Q. How can conflicting bioactivity data from different assay conditions be resolved?
Discrepancies may arise from variations in assay protocols (e.g., solvent polarity, incubation time). To address this:
- Standardize assay conditions (e.g., use DMSO as a universal solvent at <1% v/v) .
- Perform dose-response curves across multiple replicates to validate IC₅₀ values .
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific activity .
Q. What strategies improve the low yield in the Vilsmeier-Haack-Arnold formylation step?
- Optimize reagent ratios : Excess POCl₃ (1.5–2.0 equiv) ensures complete conversion of pyrazole intermediates to carbaldehydes .
- Control moisture : Strict anhydrous conditions prevent hydrolysis of the formylating agent.
- Post-reaction workup : Quench with ice-cold water and extract with ethyl acetate to isolate the aldehyde intermediate efficiently .
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like dihydrofolate reductase (DHFR) or tubulin, leveraging crystallographic data from related pyrazolo-pyrimidine derivatives .
- QSAR studies identify critical substituents (e.g., methoxy groups) that enhance binding affinity .
Q. How can solubility issues in biological assays be addressed without compromising activity?
- Introduce polar substituents (e.g., hydroxyl or amine groups) on the pyrimidine ring while retaining the tert-butylphenyl group for target binding .
- Use prodrug strategies , such as acetylating hydroxyl groups, to improve aqueous solubility .
- Employ nanoparticle encapsulation for in vivo studies to enhance bioavailability .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
